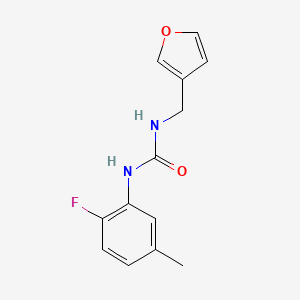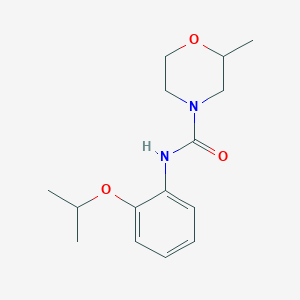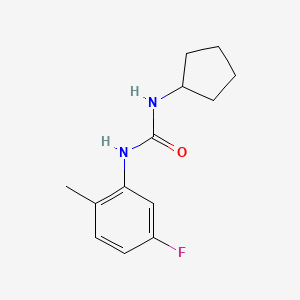![molecular formula C14H17FN4O B7527076 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as FMU, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have unique properties that make it a promising candidate for various applications in the field of biomedical research.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not fully understood. However, studies have shown that 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to have anti-inflammatory and anti-oxidant properties. 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. One potential area of research is in the development of new anti-cancer drugs based on the structure of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. Another potential area of research is in the development of new methods for synthesizing 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea and its potential applications in the treatment of other diseases such as diabetes and inflammation.
Conclusion:
In conclusion, 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a promising compound that has been studied for its potential use in a variety of scientific research applications. Its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for studying the mechanisms of disease and developing new treatments. Further research is needed to fully understand the potential of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea and related compounds.
Synthesis Methods
The synthesis of 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in the presence of a suitable solvent. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-10-4-5-12(15)6-13(10)17-14(20)18(2)8-11-7-16-19(3)9-11/h4-7,9H,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOPMJUPHFIKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)


